molecular formula C23H25N7OS B6468963 6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2640862-86-6

6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B6468963
CAS No.: 2640862-86-6
M. Wt: 447.6 g/mol
InChI Key: YKYJAGQKDKMLQT-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a pyridazin-3-one core substituted with a 2,4-dimethylthiazole group at position 6 and a 2-methylpyrido[3,4-d]pyrimidin-4-yl-piperidinylmethyl moiety at position 2. The pyridazinone core is known for its bioisosteric properties, mimicking adenine in ATP-binding pockets, while the thiazole and pyridopyrimidine moieties likely enhance target binding affinity and selectivity .

Key structural attributes:

  • Pyridazin-3-one core: Provides hydrogen-bonding capabilities and planar geometry for interaction with enzymatic active sites.
  • 2-Methylpyrido[3,4-d]pyrimidin-4-yl-piperidinylmethyl group: Introduces conformational flexibility and additional hydrogen-bonding/van der Waals interactions.

Properties

IUPAC Name

6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7OS/c1-14-22(32-16(3)25-14)19-4-5-21(31)30(28-19)13-17-7-10-29(11-8-17)23-18-6-9-24-12-20(18)26-15(2)27-23/h4-6,9,12,17H,7-8,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYJAGQKDKMLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NC(=NC5=C4C=CN=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound shares structural homology with other pyrido[3,4-d]pyrimidinone derivatives, such as 8-(4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (53g) . Below is a comparative analysis:

Parameter Target Compound Compound 53g
Core Structure Pyridazin-3-one Pyrido[3,4-d]pyrimidin-4(3H)-one
Substituent at Position 6 2,4-Dimethylthiazole (lipophilic, electron-deficient heterocycle) Benzo[d][1,3]dioxol-5-ylmethyl (polar, oxygen-rich aromatic group)
Substituent at Position 8 N/A 4-(2-(Piperidin-1-yl)ethyl)-1H-pyrazole (flexible, nitrogen-rich linker)
Molecular Weight ~500–550 g/mol (estimated) 534.6 g/mol (reported)
Solubility Likely low (due to thiazole and pyridopyrimidine groups) Moderate (enhanced by polar benzodioxole and pyrazole substituents)
Synthetic Complexity High (multiple stereocenters and heterocyclic couplings) Moderate (straightforward SEM-protection/deprotection strategy)

Functional Differences

  • Binding Affinity : The target compound’s thiazole group may improve interactions with hydrophobic kinase pockets compared to 53g’s benzodioxole group, which prioritizes polar interactions.
  • Metabolic Stability : The methylpyrido[3,4-d]pyrimidine moiety in the target compound could confer resistance to oxidative metabolism relative to 53g’s pyrazole-ethyl-piperidine linker .
  • Selectivity: The rigid pyridazinone core in the target compound may reduce off-target effects compared to the more flexible pyrido[3,4-d]pyrimidinone scaffold in 53g.

Research Findings

  • Compound 53g : Demonstrated moderate potency in kinase inhibition assays (IC₅₀ ~50–100 nM) but exhibited improved aqueous solubility due to its benzodioxole substituent .

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